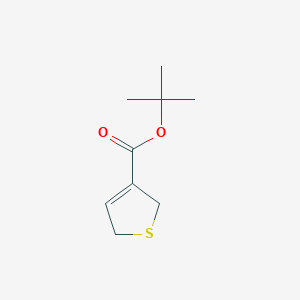

Tert-butyl 2,5-dihydrothiophene-3-carboxylate

Description

Properties

Molecular Formula |

C9H14O2S |

|---|---|

Molecular Weight |

186.27 g/mol |

IUPAC Name |

tert-butyl 2,5-dihydrothiophene-3-carboxylate |

InChI |

InChI=1S/C9H14O2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4H,5-6H2,1-3H3 |

InChI Key |

OGSZOQAWKFKHIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CCSC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2,5-dihydrothiophene-3-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of tert-butyl 2,5-dihydrothiophene-3-carboxylate, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a comprehensive technical overview. We will delve into its chemical structure, plausible synthetic routes, predicted spectroscopic data, and potential applications, providing a valuable resource for researchers in the field.

Molecular Structure and Properties

This compound possesses a unique chemical architecture that underpins its reactivity and potential utility. The core of the molecule is a 2,5-dihydrothiophene ring, a five-membered heterocycle containing a sulfur atom and a double bond between carbons 3 and 4. This partially saturated ring system offers a blend of stability and reactivity.

Attached to the C3 position is a tert-butoxycarbonyl group. The bulky tert-butyl group can exert significant steric influence on the molecule's conformation and its interactions with other reagents. The ester functionality provides a handle for further chemical transformations.

Key Structural Features:

-

2,5-Dihydrothiophene Core: A non-aromatic, sulfur-containing heterocycle.

-

Endocyclic Double Bond: Located at the C3-C4 position, it is a key site for various chemical reactions.

-

Tert-butoxycarbonyl Group: A bulky ester group that influences the molecule's steric and electronic properties.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Strategies

This Michael-Wittig cascade reaction offers a powerful method for the construction of the dihydrothiophene ring system. The reaction proceeds through an initial Michael addition of the thiol to the vinylphosphonate, followed by an intramolecular Wittig reaction to close the ring.

Proposed Synthetic Protocol:

-

Preparation of the Vinylphosphonate: The required tert-butyl 2-(diethylphosphono)acrylate can be synthesized via a Horner-Wadsworth-Emmons reaction between diethyl phosphonoacetate and paraformaldehyde in the presence of a base, followed by esterification with tert-butanol.

-

Preparation of the 2-Mercaptoaldehyde: Mercaptoacetaldehyde can be prepared from the hydrolysis of a suitable precursor, such as a thiazole derivative.

-

Cyclization Reaction: The 2-mercaptoaldehyde is reacted with the tert-butyl 2-(diethylphosphono)acrylate in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the cyclization.

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the desired this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be predicted.[2][3][4]

3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the dihydrothiophene ring and the tert-butyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 (CH2) | ~3.8 - 4.0 | t | J = ~2-3 Hz |

| H5 (CH2) | ~3.6 - 3.8 | t | J = ~2-3 Hz |

| H4 (CH) | ~6.8 - 7.0 | t | J = ~2-3 Hz |

| tert-butyl (CH3) | ~1.5 | s | - |

Rationale: The olefinic proton at C4 is expected to be the most downfield signal due to its position on the double bond and conjugation with the ester. The methylene protons at C2 and C5 would appear as triplets due to coupling with the adjacent methylene/methine protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

3.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~165 - 170 |

| C3 | ~130 - 135 |

| C4 | ~125 - 130 |

| C(CH3)3 (quaternary) | ~80 - 85 |

| C2 | ~35 - 40 |

| C5 | ~30 - 35 |

| C(CH3)3 | ~28 |

Rationale: The carbonyl carbon of the ester will be the most downfield signal. The olefinic carbons (C3 and C4) will appear in the typical range for sp2 hybridized carbons. The quaternary carbon of the tert-butyl group will be in the range of 80-85 ppm, while the methyl carbons will be significantly more upfield. The sp3 hybridized carbons of the ring (C2 and C5) will have chemical shifts in the aliphatic region.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5][6][7]

| Functional Group | Predicted Absorption (cm-1) | Intensity |

| C=O (ester) | ~1710 - 1730 | Strong |

| C=C (alkene) | ~1640 - 1660 | Medium |

| C-O (ester) | ~1150 - 1250 | Strong |

| C-H (sp2) | ~3050 - 3100 | Medium |

| C-H (sp3) | ~2850 - 3000 | Medium-Strong |

Rationale: A strong absorption band for the ester carbonyl (C=O) stretch is expected. The C=C stretching vibration of the dihydrothiophene ring will likely appear as a medium intensity band. Strong C-O stretching bands from the ester group will also be prominent. The C-H stretching vibrations for both sp2 (vinylic) and sp3 (aliphatic) carbons will be observed in their respective regions.

3.4. Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]+ for C9H14O2S would be at m/z 186.07. A prominent fragment would likely correspond to the loss of the tert-butyl group (m/z 57), resulting in a fragment at m/z 129.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups: the endocyclic double bond, the sulfur atom, and the ester moiety. These features make it a versatile building block in organic synthesis.[8][9]

4.1. Reactions of the Dihydrothiophene Ring

-

Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide.[10] These oxidized derivatives are valuable intermediates in their own right, for example, in cycloaddition reactions where the sulfur dioxide or sulfoxide can be extruded.

-

Reduction: The double bond can be hydrogenated using catalysts such as palladium on carbon to yield the corresponding saturated tetrahydrothiophene derivative.[8]

-

Cycloaddition Reactions: The electron-rich double bond can participate in cycloaddition reactions, providing a route to more complex bicyclic and polycyclic structures.[8]

4.2. Transformations of the Ester Group

-

Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid.

-

Transesterification: The tert-butyl group can be exchanged for other alkyl groups under appropriate conditions.

-

Amidation: The ester can be converted to an amide by reaction with an amine, often after conversion to a more reactive acyl chloride or through direct amidation methods.

4.3. Applications in Drug Discovery and Materials Science

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] The dihydrothiophene core of the title compound serves as a versatile synthon for the preparation of a wide range of biologically active molecules. Its ability to be functionalized at various positions makes it an attractive starting material for the synthesis of novel therapeutic agents. Thiophene-containing compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12]

Furthermore, thiophene-based molecules are of great interest in materials science for the development of organic semiconductors, conducting polymers, and other functional materials.[13] The unique electronic properties of the thiophene ring make it a valuable component in the design of novel organic electronic devices.

Caption: Potential applications stemming from the core structure.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fascinating heterocyclic molecule with considerable untapped potential. While direct experimental data is sparse, this guide has provided a comprehensive overview of its structure, plausible synthesis, predicted spectroscopic characteristics, and potential applications by drawing on established chemical principles and data from analogous compounds. Its unique combination of a reactive dihydrothiophene core and a sterically demanding ester group makes it a valuable tool for synthetic chemists and a promising scaffold for the development of new pharmaceuticals and functional materials. Further research into the synthesis and reactivity of this compound is warranted and is likely to uncover novel and exciting chemistry.

References

- Nakayama, J., et al. (1986). A NONPLANAR THIOPHENE, 3,4-DI-tert-BUTYL-2,5-BIS(TRIISOPROPYLSILYL)THIOPHENE. Tetrahedron Letters, 27(3), 351-354).

- Keimer, A., & Haut, F. L. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.

- Thiophenes and their saturated analogues are versatile C4‐building blocks used to construct structurally intricate ring systems found in various biologically active structures. (2025).

- Syntheses and NMR spectra. The Royal Society of Chemistry.

- The Crucial Role of Thiophene Intermediates in Drug Discovery. (2026, February 20). Tejapharm.

- McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110-114.

- Synthesis of dihydrothiophenes 176 via [3 + 2] cycloadditions of thiouronium ylides 175.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- El-Sayed, N. F., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-21.

- Arslan, H., et al. (2012). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate.

- CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry.

- tert-Butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxyl

- Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

- Cheng, Y. N., & Li, H. L. (2016). Synthesis of 2-(Substituted-silyl)thiophene-3-carboxylates via a Facile [3+2] Cycloaddition Reaction Catalyzed by Potassium tert-Butoxide. Letters in Organic Chemistry, 13(7), 467-473.

- Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes.

- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol

- Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates.

- The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. (2022).

- 5-(Tert-butyl)thiophene-3-carboxylic acid. ChemScene.

- IR Infrared Absorption Bands of Carboxyl

- Interpreting Infrared Spectra. Specac Ltd.

- tert-Butyl 5-nitrothiophene-2-carboxyl

- tert-Butyl 5-aminothiophene-2-carboxyl

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. rsc.org [rsc.org]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]

An In-depth Technical Guide to 2,5-Dihydrothiophene-3-carboxylic Acid Tert-butyl Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydrothiophene-3-carboxylic acid tert-butyl ester is a heterocyclic compound of growing interest in the fields of organic synthesis and medicinal chemistry. As a derivative of the 2,5-dihydrothiophene ring system, it possesses a unique combination of structural features: a partially saturated five-membered sulfur-containing ring, a conjugated ester functionality, and a sterically demanding tert-butyl group. This guide provides a comprehensive overview of its synthesis, key physicochemical and spectroscopic properties, reactivity, and potential applications, particularly in the realm of drug discovery and development. The thiophene moiety is a well-established pharmacophore, and its dihydro variants offer distinct stereochemical and electronic properties that can be exploited in the design of novel therapeutic agents.[1][2][3][4] The tert-butyl ester, known for its stability under various conditions and its facile cleavage under acidic protocols, serves as a valuable protecting group in multi-step syntheses.

Synthesis of 2,5-Dihydrothiophene-3-carboxylic Acid Tert-butyl Ester

The synthesis of 2,5-dihydrothiophene-3-carboxylic acid tert-butyl ester can be strategically approached in a two-step sequence: first, the formation of the 2,5-dihydrothiophene-3-carboxylic acid core, followed by esterification to introduce the tert-butyl group. A well-established method for the synthesis of 3-carboxylated 2,5-dihydrothiophenes involves the reaction of an α-mercaptocarbonyl compound with a vinylphosphonate.[5]

Part 1: Synthesis of 2,5-Dihydrothiophene-3-carboxylic Acid

This initial step involves a Michael-Wittig type reaction.

-

Reaction Setup: To a solution of an appropriate α-mercaptoaldehyde or α-mercaptoketone (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added triethylamine (Et₃N) (1.5 equivalents). The mixture is brought to reflux under a nitrogen atmosphere.

-

Addition of Vinylphosphonate: A solution of a vinylphosphonate bearing an α-carbomethoxy or α-carboethoxy group (e.g., diethyl (α-carbomethoxyvinyl)phosphonate) (1.0 equivalent) in CH₂Cl₂ is added dropwise to the refluxing mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis. The reaction is typically allowed to proceed for 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water and a dilute acid solution (e.g., 5% HCl). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-dihydrothiophene-3-carboxylic acid ester (methyl or ethyl ester).

-

Hydrolysis: The crude ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, for example, by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.

Caption: Synthesis of the 2,5-dihydrothiophene-3-carboxylic acid core.

Part 2: Tert-butylation of the Carboxylic Acid

The introduction of the tert-butyl ester can be achieved through several standard esterification methods. A convenient approach involves the use of tert-butyl alcohol in the presence of a coupling agent.[6]

-

Reaction Setup: The 2,5-dihydrothiophene-3-carboxylic acid (1.0 equivalent) is dissolved in an anhydrous aprotic solvent like dichloromethane.

-

Addition of Reagents: To this solution are added tert-butyl alcohol (3.0 equivalents), a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.08 equivalents), and dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Reaction: The mixture is stirred at room temperature for approximately 3 hours. The progress of the reaction is monitored by TLC.

-

Work-up: The precipitated dicyclohexylurea is removed by filtration. The filtrate is then washed with dilute hydrochloric acid and a saturated solution of sodium bicarbonate.

-

Purification: The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford the pure tert-butyl 2,5-dihydrothiophene-3-carboxylate.

Caption: Esterification to yield the final product.

Physicochemical Properties

| Property | Predicted Value/Range | Justification/Reference |

| Molecular Formula | C₉H₁₄O₂S | - |

| Molecular Weight | 186.27 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar dihydrothiophene esters. |

| Boiling Point | > 200 °C (estimated) | Thiophene-2-carboxylic acid ethyl ester has a boiling point of 218 °C.[7] |

| Melting Point | Not available | Likely a low melting solid or oil at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | General solubility for organic esters. |

| Stability | Stable under neutral and basic conditions. Sensitive to strong acids. | The tert-butyl ester is known to be stable to a wide range of nucleophilic and basic conditions but is readily cleaved by acids. |

Spectroscopic Characterization

The structural elucidation of 2,5-dihydrothiophene-3-carboxylic acid tert-butyl ester relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 6.5 | m | 1H | Vinylic proton (C4-H) |

| ~ 3.5 - 4.0 | m | 4H | Methylene protons adjacent to sulfur (C2-H₂ and C5-H₂) |

| 1.4 - 1.6 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Carbonyl carbon (C=O) |

| ~ 130-140 | Vinylic carbons (C3 and C4) |

| ~ 80 | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |

| ~ 30-40 | Methylene carbons adjacent to sulfur (C2 and C5) |

| ~ 28 | Methyl carbons of tert-butyl group (-C(CH₃ )₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| ~ 2980-2850 | C-H stretching (aliphatic) |

| ~ 1710 | C=O stretching (ester) |

| ~ 1640 | C=C stretching (vinylic) |

| ~ 1250, 1150 | C-O stretching (ester) |

| ~ 700-600 | C-S stretching |

Note: The C=O stretching frequency is a strong and characteristic band for the ester functional group.[8]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z = 186. A prominent fragmentation pattern would involve the loss of isobutylene (56 amu) from the tert-butyl ester group to give a fragment ion at m/z = 130, corresponding to the 2,5-dihydrothiophene-3-carboxylic acid radical cation. Another characteristic fragmentation could be a retro-Diels-Alder reaction, leading to the cleavage of the dihydrothiophene ring.[9][10]

Reactivity and Chemical Transformations

The reactivity of 2,5-dihydrothiophene-3-carboxylic acid tert-butyl ester is governed by its three main structural features: the dihydrothiophene ring, the α,β-unsaturated ester, and the tert-butyl ester.

-

Dihydrothiophene Ring: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone.[11] The double bond can undergo various addition reactions, including hydrogenation to the corresponding tetrahydrothiophene derivative.

-

α,β-Unsaturated Ester: The conjugated system makes the C4 position susceptible to nucleophilic attack in a Michael addition fashion.

-

Tert-butyl Ester: This group is stable to many nucleophilic and basic conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding carboxylic acid. This orthogonality is a key feature in its use as a protecting group in organic synthesis.

Applications in Drug Discovery and Development

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2][12] Dihydrothiophene derivatives, in particular, offer a more flexible and three-dimensional scaffold compared to their aromatic counterparts, which can be advantageous for binding to protein targets.

Derivatives of 2,5-dihydrothiophene-3-carboxylic acid have been investigated for a variety of therapeutic applications:

-

Antimicrobial Agents: The thiophene nucleus is a core component of several antimicrobial drugs. Dihydrothiophene derivatives can be explored for their potential to overcome resistance mechanisms.

-

Anti-inflammatory Agents: Thiophene-containing compounds have shown promise as anti-inflammatory agents. The carboxylic acid functionality, which can be unmasked from the tert-butyl ester, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Enzyme Inhibitors: The specific geometry and electronic properties of dihydrothiophene derivatives make them interesting candidates for the design of enzyme inhibitors. The carboxylic acid or ester group can act as a key binding element within the active site of an enzyme.

The synthesis of libraries of substituted 2,5-dihydrothiophene-3-carboxylic acid derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Safety and Handling

As a laboratory chemical, 2,5-dihydrothiophene-3-carboxylic acid tert-butyl ester should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2,5-Dihydrothiophene-3-carboxylic acid tert-butyl ester is a versatile building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis is achievable through established methodologies, and its unique structural features offer a range of possibilities for further chemical modification. The combination of a flexible heterocyclic core and a strategically important protecting group makes this compound a valuable tool for the development of novel molecules with potential therapeutic applications. Further research into the biological activities of this and related compounds is warranted to fully explore their potential in drug discovery.

References

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met - IOSR Journal. (URL not available)

- Mass Spectrometry in the Analysis of 2,5-Dihydrothiophene Reaction Products: A Comparative Guide - Benchchem. (URL not available)

- Supplementary Information - Macmillan Group - Princeton University. (URL not available)

- THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.

- methyl thiophene-2-carboxylate(5380-42-7)ir1 - ChemicalBook. (URL not available)

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv

- synthesis and mass spectral analysis of hd degradation products.

- Thiophene-2-carboxylic acid ethyl ester - the NIST WebBook. (URL not available)

- The Infrared Absorption Spectra of Thiophene Deriv

- US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ...

- Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with...

- CN105820049A - Synthesis method for tert-butyl ester compound - Google P

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. (URL not available)

- Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry. (URL not available)

- Synthesis of Substituted 2,5-Dihydrothiophene-2-Carboxylic Acids by Lithium/Ammonia Reduction. (URL not available)

- Thiophene-3-carboxylic acid - Chem-Impex. (URL not available)

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. [Link]

- Synthesis of p-(tert-butyl)thiophenol - PrepChem.com. (URL not available)

-

Aromatization of dihydrothiophenes. Thiophenesaccharin: a sweet surprise | The Journal of Organic Chemistry - ACS Publications. [Link]

- Unusual Spectroscopic and Photophysical Properties of meso-tert-ButylBODIPY in Comparison to Related Alkyl

- US4028373A - Thiophene saccharines - Google P

-

Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC. [Link]

-

Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]

- Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Inform

-

Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. [Link]

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (URL not available)

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. [Link]

- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - Freie Universität Berlin. (URL not available)

- A Novel and Expeditious Approach to Thiophene-3-carboxylates - ResearchG

-

13C NMR Chemical Shift - Oregon State University. [Link]

- Thiophene-carboxamide derivatives and their pharmaceutical use - European Patent Office - EP 0371594 A1 - EPO. (URL not available)

- THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL not available)

- 15.4 Index of organic compound C-13 NMR spectra - Doc Brown. (URL not available)

-

Preparation of tert-butyl esters of aliphatic carboxylic acids - Justia Patents. [Link]

- Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3.

- Synthesis, Characterization of thiophene derivatives and its biological applic

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]

- Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide - Benchchem. (URL not available)

-

Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil (Journal Article) | ETDEWEB - OSTI. [Link]

- tert-Butyl 2,5-dihydrofuran-3-carboxylate | 797038-34-7 - Sigma-Aldrich. (URL not available) 797038-34-7 - Sigma-Aldrich. (URL not available)

Sources

- 1. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journalwjarr.com [journalwjarr.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. iosrjournals.org [iosrjournals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthetic and Application Guide: tert-Butyl 2,5-dihydrothiophene-3-carboxylate (CAS 797038-41-6)

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the strategic use of masked reactive intermediates is a cornerstone of complex molecule construction. tert-Butyl 2,5-dihydrothiophene-3-carboxylate (CAS: 797038-41-6) is a highly specialized, partially saturated sulfur-containing heterocycle that serves as a critical building block[1]. By leveraging the 2,5-dihydrothiophene core, chemists can access a stable precursor that, upon oxidation and thermal activation, functions as a highly reactive, functionalized 1,3-butadiene for stereoselective Diels-Alder cycloadditions[2].

This whitepaper provides an in-depth, mechanistically grounded guide to the physicochemical profiling, synthesis, and application of this compound, designed specifically for researchers and drug development professionals requiring rigorous, self-validating protocols.

Physicochemical Profiling & Quantitative Data

To ensure reproducibility and proper handling, the fundamental quantitative data of this compound is summarized below. The compound is typically maintained under inert conditions to prevent premature oxidation of the sulfur atom[1].

| Property | Specification / Value |

| Chemical Name | This compound |

| CAS Number | 797038-41-6 |

| Molecular Formula | C9H14O2S |

| Molecular Weight | 186.27 g/mol |

| SMILES String | CC(C)(C)OC(=O)C1=CCSC1 |

| Purity Standard | ≥95% (Verified via quantitative NMR and HPLC) |

| Storage Conditions | 2-8°C, sealed under inert atmosphere (Argon/N2), dark place |

Mechanistic Synthesis & Causality

The synthesis of this compound requires strict regiochemical control. While the unsubstituted 2,5-dihydrothiophene core can be synthesized via the nucleophilic substitution of 1,4-dihalobut-2-enes with sodium sulfide[3], functionalizing the 3-position post-cyclization is synthetically highly inefficient. Therefore, the optimal route begins with the Birch reduction of thiophene-3-carboxylic acid, followed by orthogonal esterification[4].

Causality in Synthetic Design

-

Regioselective Reduction: The use of dissolving metal reduction (Birch conditions) on thiophene-3-carboxylic acid is dictated by electronic effects. The electron-withdrawing carboxylate group directs the sequential single-electron transfers and protonations to the 2- and 5-positions, selectively yielding the 2,5-dihydro isomer rather than the thermodynamically conjugated 2,3-dihydro isomer[4].

-

Orthogonal Protection (tert-Butyl Ester): In complex drug synthesis, the carboxylic acid must be protected to prevent interference during downstream cross-coupling or oxidation steps. The tert-butyl group is chosen because it is highly resistant to nucleophilic attack and basic saponification, yet easily cleaved under mildly acidic conditions (e.g., TFA).

-

Base-Catalyzed Esterification: Standard Fischer esterification (acid-catalyzed) is strictly avoided here. Acidic conditions would catalyze the migration of the double bond from the 2,5-position to the 2,3-position to gain conjugation with the ester carbonyl. Instead, a mild, base-catalyzed approach using Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP) is employed to preserve the double bond's position.

Synthetic workflow for this compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in analytical checkpoints, forming a self-validating system.

Step 1: Synthesis of 2,5-Dihydrothiophene-3-carboxylic acid

-

Procedure: Condense 500 mL of anhydrous ammonia in a 3-neck flask at -78°C. Add lithium wire (4.0 equiv) slowly until a deep blue color persists, indicating the formation of solvated electrons. Dissolve thiophene-3-carboxylic acid (1.0 equiv) and tert-butanol (2.0 equiv, as a proton source) in anhydrous THF and add dropwise.

-

Causality: Lithium is preferred over sodium as its higher reduction potential ensures complete conversion of the electron-rich thiophene ring.

-

Quenching: After 2 hours, carefully add solid NH₄Cl to quench excess lithium. Allow the ammonia to evaporate overnight.

-

Validation Checkpoint 1 (NMR): Isolate the crude acid via aqueous acidic extraction (pH 3). Obtain a ¹H NMR spectrum. The reaction is validated if the aromatic thiophene protons (δ 7.0-8.0 ppm) are completely absent, replaced by a single vinylic proton (δ ~6.0 ppm) and two sets of allylic/thioether methylene protons (δ 3.8-4.0 ppm).

Step 2: Esterification to the tert-Butyl Ester

-

Procedure: Dissolve the validated 2,5-dihydrothiophene-3-carboxylic acid (1.0 equiv) in anhydrous tert-butanol. Add DMAP (0.1 equiv) followed by Boc₂O (1.5 equiv) dropwise at 0°C. Stir at room temperature for 12 hours.

-

Causality: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive intermediate that rapidly reacts with the sterically hindered tert-butanol, driving esterification without acidic double-bond isomerization.

-

Validation Checkpoint 2 (TLC & IR): Withdraw a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the baseline-stuck carboxylic acid is fully consumed, replaced by a high-Rf spot (Rf ≈ 0.6). IR spectroscopy should confirm the shift of the carbonyl stretch from a broad acid band (~1690 cm⁻¹) to a sharp ester band (~1715 cm⁻¹).

-

Purification: Purify via silica gel flash chromatography to yield the pure this compound.

Applications in Drug Development: The Masked Diene Strategy

In advanced drug development, the this compound scaffold is primarily utilized as a "masked" diene for Diels-Alder reactions[2]. Direct use of 2-carboxy-substituted 1,3-butadienes is notoriously difficult because they rapidly dimerize at room temperature.

By oxidizing the sulfur atom of our target compound to a sulfone (yielding a 3-sulfolene derivative), chemists create a stable, isolable intermediate. Upon heating, this sulfolene undergoes a stereospecific cheletropic extrusion of sulfur dioxide gas, generating the highly reactive 2-(tert-butoxycarbonyl)-1,3-butadiene in situ. This transient diene immediately reacts with an available dienophile to construct complex, heavily functionalized cyclohexene systems found in various natural products and active pharmaceutical ingredients (APIs).

Pathway from the ester to complex scaffolds via Diels-Alder cycloaddition.

Safety, Handling, and Environmental Impact

While the compound is a vital synthetic tool, its handling must align with standard laboratory safety protocols. According to the Safety Data Sheet (SDS) provided by Enamine, the compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008[5]. However, as a biologically active precursor, rigorous precautions are mandated.

| Parameter | Specification / Protocol |

| GHS Classification | Not classified as a hazardous substance/mixture[5] |

| Inhalation Hazards | Avoid breathing vapor/mist. Use only in a closed system or local exhaust[5] |

| Environmental Impact | Discharge into the environment must be avoided; do not let product enter drains[5] |

| Required PPE | Compatible chemical-resistant gloves, government-approved eye/face protection, protective clothing[5] |

| Spill Protocol | Wipe dry, place a rag in a sealed bag for waste disposal, and ventilate the area[5] |

References

-

Title: Short Synthesis of the Selective Rho-Kinase Inhibitor Y-27632 and of Its Enantiomer | Source: ResearchGate | URL: [Link][4]

-

Title: The One-Pot Synthesis and Diels-Alder Reactivity of 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic Acid | Source: Taylor & Francis Online | URL: [Link][2]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Tert-Butyl 2,5-Dihydrothiophene-3-Carboxylate

Executive Summary

In contemporary drug discovery and complex organic synthesis, sulfur-containing heterocycles serve as critical scaffolds for developing conformationally restricted pharmacophores. Tert-butyl 2,5-dihydrothiophene-3-carboxylate (TBDHTC) is a highly versatile building block utilized in the synthesis of thieno-fused compounds, functionalized furans, and engineered agrochemicals. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream applications, designed for senior researchers and process chemists.

Physicochemical Profiling & Structural Elucidation

TBDHTC is a cyclic thioether featuring an

The core identity and quantitative data of the molecule are summarized below[1][2]:

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 797038-41-6 |

| Molecular Formula | C9H14O2S |

| Molecular Weight | 186.27 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Structural Features | 5-membered thioether ring, 3,4-alkene, tert-butyl ester |

| Storage Conditions | 2-8°C, sealed in a dry, dark environment |

Mechanistic Synthesis Pathways: The "How" and "Why"

The de novo construction of the 2,5-dihydrothiophene core is classically achieved via a tandem Thia-Michael addition followed by a base-promoted Dieckmann condensation[3]. To achieve the specific 3,4-alkene geometry of TBDHTC, a three-step protocol (Cyclization

Step-by-Step Experimental Protocol & Causality

This protocol is designed as a self-validating system, ensuring high regioselectivity and preventing unwanted side reactions such as transesterification or premature ring-opening.

Step 1: Tandem Thia-Michael / Dieckmann Condensation

-

Procedure: To a solution of tert-butyl 2-mercaptoacetate (1.0 eq) and tert-butyl acrylate (1.1 eq) in anhydrous THF at 0°C, potassium tert-butoxide (KOtBu, 1.2 eq) is added dropwise. The reaction is warmed to room temperature and stirred for 4 hours.

-

Causality & Logic: The Thia-Michael addition is kinetically favored, rapidly forming an acyclic thioether intermediate. The choice of KOtBu is critical; as a sterically hindered, non-nucleophilic base matching the ester alkyl group, it completely prevents the transesterification that would occur if NaOMe or NaOEt were used. The subsequent intramolecular Claisen-type (Dieckmann) condensation forms the 3-oxotetrahydrothiophene-4-carboxylate intermediate[3].

Step 2: Ketone Reduction

-

Procedure: The crude

-keto ester is dissolved in methanol at 0°C. Sodium borohydride (NaBH -

Causality & Logic: NaBH

provides a mild hydride source to selectively reduce the ketone to a secondary alcohol without affecting the tert-butyl ester. Maintaining a strict 0°C environment prevents over-reduction and suppresses base-catalyzed ring-opening of the tetrahydrothiophene core.

Step 3: Regioselective Dehydration

-

Procedure: The resulting 4-hydroxy intermediate is dissolved in dichloromethane (DCM) with triethylamine (Et

N, 2.5 eq) at 0°C. Methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise. The mixture is allowed to warm to room temperature, driving the elimination reaction. -

Causality & Logic: Direct acid-catalyzed dehydration often leads to a mixture of alkene isomers. By converting the hydroxyl group into a mesylate (a superior leaving group), a clean base-promoted E2 elimination is achieved. The reaction is thermodynamically driven to form the

-unsaturated ester. Conjugation with the carboxylate group provides immense thermodynamic stability, exclusively yielding the 3,4-alkene (the 2,5-dihydrothiophene core) rather than the unconjugated 2,3-dihydro isomer.

Fig 1: De novo synthetic workflow for this compound.

Applications in Drug Development & Functionalization

The utility of TBDHTC extends far beyond its static structure; it is a dynamic precursor for highly complex molecular architectures used in pharmaceutical development.

1. Pummerer-Type Rearrangements to Tetrasubstituted Furans: Recent advancements in synthetic methodology have demonstrated that 2,5-dihydrothiophenes can undergo rapid, regioselective ring-opening and oxidative cyclization. By subjecting the dihydrothiophene to S-chlorination (e.g., using N-chlorosuccinimide) followed by a spontaneous Pummerer-type rearrangement, chemists can rapidly assemble fully substituted, electron-rich furans and thiophenes[4]. This pathway is invaluable for synthesizing furan-containing natural products (such as the pleurotin family) that are otherwise difficult to access due to their sensitivity to hydrolysis[4].

2. Oxidation to Sulfolenes for Diels-Alder Cycloadditions: Oxidation of the sulfur atom using m-CPBA yields the corresponding 1,1-dioxide (a sulfolene derivative). These cyclic sulfones are highly stable, solid precursors to 1,3-dienes. Upon heating, they undergo a stereospecific cheletropic extrusion of sulfur dioxide gas, transiently generating a highly reactive diene that can be immediately trapped in situ by a dienophile via a Diels-Alder cycloaddition.

Fig 2: Downstream functionalization pathways of TBDHTC in drug development.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized TBDHTC, the following self-validating analytical checks must be performed:

-

H NMR (400 MHz, CDCl

-

GC-MS: A molecular ion peak at m/z 186 confirms the molecular weight, with a characteristic fragmentation pattern showing the loss of the tert-butyl group (m/z 130) and subsequent decarboxylation[2].

References

- Bidepharm.CAS:797038-41-6, this compound.

- Enamine Ltd.Safety Data Sheet: this compound.

- Journal of the American Chemical Society (ACS Publications).Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement.

- Thieme Connect.Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides (Dieckmann Condensation).

Sources

A Technical Guide to the Solubility of Tert-Butyl Dihydrothiophene Carboxylates in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl dihydrothiophene carboxylates, a class of heterocyclic compounds with growing importance in medicinal chemistry and materials science. Lacking a centralized public database for their solubility, this document synthesizes fundamental principles of solute-solvent interactions, predictive frameworks, and robust experimental methodologies to empower researchers in their formulation, purification, and process development efforts. We will explore the key molecular features governing solubility and provide a detailed, self-validating protocol for its precise experimental determination.

Introduction: The Scientific Imperative

Tert-butyl dihydrothiophene carboxylates represent a significant scaffold in modern organic synthesis. The dihydrothiophene ring, a sulfur-containing heterocycle, coupled with the bulky tert-butyl ester, imparts a unique combination of steric and electronic properties. These features are often exploited in the design of novel therapeutic agents and functional organic materials. A thorough understanding of their solubility is not merely academic; it is a critical parameter that dictates the feasibility of synthesis, the efficiency of purification by crystallization or chromatography, and the viability of formulation strategies for final applications.[1][2] This guide serves as a primary resource for scientists to navigate the complexities of solubilizing these specific molecules.

Theoretical Framework: Deconstructing the Molecule for Solubility Prediction

The solubility of any compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4][5] To predict the behavior of tert-butyl dihydrothiophene carboxylates, we must analyze the contributions of its constituent parts:

-

Dihydrothiophene Ring: This non-aromatic heterocyclic core contains a polarizable sulfur atom and C-S and C-C bonds, contributing to moderate polarity and potential for dipole-dipole interactions.

-

Tert-Butyl Ester Group: This functional group is the primary driver of polarity. The carbonyl (C=O) group is a strong dipole and a hydrogen bond acceptor.[6] However, the adjacent bulky tert-butyl group introduces significant steric hindrance and a large nonpolar, hydrophobic surface area.[6]

-

Overall Molecular Profile: The molecule presents a duality. It possesses a polar ester function capable of interacting with polar solvents, but this is sterically shielded and counterbalanced by the nonpolar hydrocarbon bulk of the tert-butyl group and the dihydrothiophene backbone. This structure suggests that solvents of intermediate polarity will likely be most effective.

The process of dissolution requires energy to break the solute-solute and solvent-solvent interactions, which is compensated by the formation of new, favorable solute-solvent interactions.[7] For tert-butyl dihydrothiophene carboxylates, this means a solvent must be capable of interacting with the polar ester group without being repelled by the large nonpolar regions.

The Influence of the Solvent

Organic solvents can be broadly categorized based on their polarity. The choice of solvent is paramount for achieving desired solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While they will favorably interact with the tert-butyl group and hydrocarbon backbone, they cannot effectively solvate the polar ester group. Consequently, solubility is expected to be low.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): These solvents possess significant dipoles but lack acidic protons for hydrogen bonding. They offer a balanced environment. Their dipoles can interact favorably with the C=O bond of the ester.[6] Solvents like DCM and THF are often excellent choices, as they can accommodate both the polar and nonpolar regions of the molecule. Synthesis and purification procedures for related tert-butyl esters frequently employ solvents like dichloromethane, ethyl acetate, and THF, indicating good solubility.[8][9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. While they can act as hydrogen bond acceptors for the ester's carbonyl oxygen, their strong self-association through hydrogen bonding can make it energetically costly to create a cavity for the large, nonpolar solute molecule. Solubility in lower alcohols is generally expected to be moderate but may decrease as the alcohol chain length increases.[4]

Qualitative Solubility Prediction Table

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Very Low | Dominated by weak dispersion forces; poor interaction with the polar ester group. |

| Polar Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate, Acetone | High to Moderate | Good balance of polarity to interact with the ester dipole without strong self-association, accommodating the entire molecule.[6][10] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Capable of hydrogen bonding with the ester, but the energetic cost of disrupting the solvent's H-bond network can be high.[6] |

Core Protocol: Experimental Determination of Solubility

Predictive models provide a starting point, but precise, quantitative data must be determined empirically. The following protocol describes a robust, self-validating isothermal equilibrium method, a standard approach for generating reliable solubility data.[11][12]

Objective: To determine the equilibrium solubility of a tert-butyl dihydrothiophene carboxylate in a selected organic solvent at a specified temperature.

Materials & Equipment:

-

Analytical balance (± 0.1 mg)

-

HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

The tert-butyl dihydrothiophene carboxylate of interest (solute)

-

The selected organic solvent(s) of high purity

Experimental Workflow Diagram

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Methodology:

Part 1: Preparation and Calibration

-

Standard Curve Generation: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. This is a critical quality control step to ensure accurate quantification.

-

Causality: A linear calibration curve (R² > 0.999) validates that the analytical method is precise over the expected concentration range.

Part 2: The Isothermal Equilibrium Experiment

-

Sample Preparation: Add an excess amount of the solid tert-butyl dihydrothiophene carboxylate to a glass vial. "Excess" is crucial and means that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Causality: Continuous agitation ensures the entire solvent volume is saturated. A 24-48 hour period is standard to ensure the dissolution rate has reached a plateau, defining the true equilibrium state as defined by IUPAC.[1][13]

-

Settling: Remove the vial from the shaker and allow it to stand at the same constant temperature for at least 2 hours to let undissolved solids settle.

Part 3: Analysis of the Saturated Solution

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a mandatory step to remove any microscopic, undissolved particulates that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the previously established HPLC calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine its concentration by comparing its peak area to the calibration curve.

-

Final Calculation: Account for the dilution factor to calculate the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at that temperature. Express results in appropriate units (e.g., mg/mL, g/L, or mol/L).

Factors Influencing Solubility: A Visual Guide

The solubility of a specific tert-butyl dihydrothiophene carboxylate derivative is a multifactorial property. The interplay between the solute's structure and the solvent's properties determines the final outcome.

Caption: Key factors governing the solubility of tert-butyl dihydrothiophene carboxylates.

Generally, for solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[14] This relationship should be experimentally verified for each specific solute-solvent system.

Conclusion

The solubility of tert-butyl dihydrothiophene carboxylates is a nuanced interplay of the molecule's sterically hindered polar ester group and its nonpolar backbone with the properties of the selected organic solvent. While a predictive framework based on the "like dissolves like" principle points towards moderately polar aprotic solvents like DCM, THF, and ethyl acetate as prime candidates, precise and reliable data can only be obtained through rigorous experimental measurement. The isothermal equilibrium protocol detailed herein provides a robust framework for researchers to generate high-quality, actionable data, thereby accelerating process development, optimizing purification strategies, and enabling successful formulation in drug discovery and materials science.

References

-

Solubility in organic solvents Definition - Fiveable. (2025, August 15). Fiveable. [Link]

-

Solubility - Chemistry Online @ UTSC. University of Toronto Scarborough. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

-

Solubility of organic compounds. Khan Academy. [Link]

-

Solubility Data Series. IUPAC. [Link]

-

solubility (S05740). IUPAC Compendium of Chemical Terminology. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 11). Journal of Cheminformatics. [Link]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). Journal of Chemical & Engineering Data. [Link]

-

Introduction to IUPAC-NIST Solubilities Database. (2006, March 15). NIST. [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024, May 18). Chemical Engineering Science. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). Journal of Chemical Information and Modeling. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 22). Journal of Chemical Information and Modeling. [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Royal Society of Chemistry. [Link]

-

Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002). Industrial & Engineering Chemistry Research. [Link]

-

tert-Butyl thiophene-3-carboxylate, 96% Purity. CP Lab Safety. [Link]

- CN103787971A - Preparation method of tert-butyl ester.

-

SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (2020). Revista de la Sociedad Química de México. [Link]

-

Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online. [Link]

-

Solubility of C60 in a Variety of Solvents. (1993). Journal of the American Chemical Society. [Link]

-

Benzene, 1-methyl-4-(methylsulfinyl)-, (S). Organic Syntheses. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. [Link]

-

Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. (2015). The Journal of Chemical Thermodynamics. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physchemres.org [physchemres.org]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. fiveable.me [fiveable.me]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. rsc.org [rsc.org]

- 9. CN103787971A - Preparation method of tert-butyl ester - Google Patents [patents.google.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. lifechemicals.com [lifechemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. goldbook.iupac.org [goldbook.iupac.org]

- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]

Heterocyclic Architectures in Medicinal Chemistry: A Technical Guide to Scaffold Selection and Functionalization

Topic: Heterocyclic Building Blocks for Medicinal Chemistry Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The efficacy of a small molecule drug is inextricably linked to the structural integrity of its core scaffold. While historical medicinal chemistry relied heavily on flat, aromatic heterocycles (e.g., quinolines, benzimidazoles), the current paradigm has shifted toward Fsp³-rich architectures and bioisosteric replacements that enhance solubility, metabolic stability, and target selectivity.

This guide provides a technical roadmap for selecting and synthesizing high-value heterocyclic building blocks. It moves beyond basic cataloging to explore the causality of scaffold selection—why a specific nitrogen placement alters metabolic clearance or how 3D-saturation impacts clinical success rates.

Physicochemical & Pharmacokinetic Rationale

The selection of a heterocyclic core is never arbitrary; it is a multi-parameter optimization problem.

The "Nitrogen Scan" and Metabolic Stability

A standard optimization tactic is the "Nitrogen Scan," where carbon atoms in a phenyl or naphthyl ring are systematically replaced with nitrogen.

-

Mechanism: Nitrogen incorporation lowers the HOMO energy, making the ring less susceptible to oxidative metabolism by CYP450 enzymes (specifically epoxidation).

-

Solubility: Pyridine and pyrimidine nitrogens act as hydrogen bond acceptors (HBA), significantly lowering LogD and improving aqueous solubility compared to their carbocyclic analogs.

Escaping "Flatland": The Fsp³ Imperative

Data from clinical attrition analysis indicates that higher saturation (fraction of sp³ carbons, Fsp³) correlates with improved clinical success.

-

Rationale: Flat, aromatic compounds often suffer from poor solubility (due to π-stacking) and promiscuous binding (non-specific hydrophobic interactions).

-

Solution: Incorporating saturated heterocycles (e.g., azetidines, oxetanes, morpholines) introduces chirality and defined vectors, improving specificity.

Bioisosteric Impact Analysis

The following table quantifies the physicochemical shifts when replacing a standard Phenyl ring with heterocyclic or saturated bioisosteres.

| Scaffold | Type | Solubility Impact | Metabolic Stability | Key Vector | |

| Benzene | Baseline | 0.0 | Low | Low (Oxidation prone) | Planar |

| Pyridine | Heteroaromatic | -0.7 to -1.2 | Moderate ( | Moderate ( | Planar, HBA |

| Pyrimidine | Heteroaromatic | -1.5 to -2.0 | High ( | High ( | Planar, 2x HBA |

| Bicyclo[1.1.1]pentane | Saturated | -0.2 | High ( | High (Blocked metabolism) | Linear (3D) |

| Cubane | Saturated | +0.1 | Moderate | High | Linear (3D) |

| Oxetane | Saturated Ether | -1.0 | Very High ( | Moderate | Dipole, HBA |

Strategic Decision Framework

The following decision tree illustrates the logic flow for selecting a heterocyclic building block based on specific ADME liabilities observed in a lead compound.

Figure 1: Decision logic for heterocyclic scaffold hopping based on ADME/Tox data.

Advanced Synthetic Methodologies

Modern medicinal chemistry demands methods that allow "Late-Stage Functionalization" (LSF).[1] The ability to append a heterocycle to a fully decorated core without rebuilding the molecule from scratch is critical for rapid SAR cycling.

Protocol: Photoredox Minisci Reaction

The Minisci reaction allows the direct alkylation of electron-deficient heterocycles (e.g., pyridines, quinolines) using radical precursors. This modern photoredox variant avoids the harsh conditions (AgNO₃/H₂SO₄) of the classical method.

Application: Rapidly appending alkyl/cycloalkyl groups to a pyridine core to improve lipophilic efficiency (LipE).

Reagents & Equipment:

-

Substrate: Heteroarene (e.g., Lepidine) (1.0 equiv)

-

Radical Precursor: Carboxylic Acid (e.g., Pivalic acid) (2.0 equiv)

-

Catalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1-2 mol%)

-

Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

-

Solvent: DMSO:H₂O (4:1)

-

Light Source: Blue LED (450 nm) or 365 nm (substrate dependent)

Step-by-Step Methodology:

-

Setup: In an 8 mL vial equipped with a Teflon-coated stir bar, add the heteroarene (0.5 mmol), carboxylic acid (1.0 mmol), Ir-catalyst (5 mg), and persulfate oxidant (228 mg).

-

Degassing: Add DMSO (2.0 mL) and H₂O (0.5 mL). Sparge the solution with Argon for 10 minutes to remove oxygen (critical for radical lifetime).

-

Reaction: Seal the vial and irradiate with Blue LED (approx. 2-5 cm distance) with vigorous stirring. A fan should be used to maintain ambient temperature (25-30 °C). Run for 12-18 hours.

-

Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanism Visualization:

Figure 2: Mechanistic cycle of the Photoredox Minisci Reaction showing radical generation and heterocycle trapping.

Emerging Class: Bicyclo[1.1.1]pentanes (BCPs)

BCPs have emerged as the "gold standard" bioisostere for para-substituted benzenes. They maintain the linear vector of the phenyl ring but eliminate the aromatic ring count, significantly improving solubility.

Synthesis Note: While BCPs can be synthesized from [1.1.1]propellane, most medicinal chemistry labs utilize pre-functionalized BCP building blocks (e.g., BCP-amines or BCP-acids) in standard amide couplings or S_NAr reactions.

-

Key Advantage: The C1-C3 distance in BCP (approx 1.85 Å) mimics the para-phenyl distance (approx 2.8 Å) closely enough to maintain binding pocket geometry while reducing the "grease" of the molecule.

Case Study: Lenacapavir (Sunlenca)

Indication: HIV-1 Capsid Inhibitor Approvals: FDA (2022)

Structural Analysis: Lenacapavir exemplifies the modern "heterocyclic assembly" strategy.

-

Fluorinated Indazole: The core scaffold is a fused indazole system. The fluorine substitution blocks metabolic soft spots and modulates the pKa of the nitrogen, influencing hydrogen bond strength.

-

Rigid Linkers: It utilizes a rigid, non-aromatic linker to connect pharmacophores, breaking planarity and improving the solubility profile of this highly lipophilic drug.

-

Sulfonyl-Heterocycle: The inclusion of a specific sulfonyl-heterocycle motif creates a unique electrostatic surface that creates tight binding interactions with the viral capsid protein.

Lesson: The drug succeeds not because of a single "magic" heterocycle, but because of the strategic combination of a stable heteroaromatic core (indazole) with Fsp³-rich peripheral groups.

References

-

Minisci Reactions: Versatile C-H Functionalizations for Medicinal Chemists. New Drug Approvals. (2014). Link

-

Heterocyclic Assembly: An Underutilized Disconnection with Potential to Maximize High Fsp3 Chemical Space Exploration. ACS Medicinal Chemistry Letters. (2025). Link

-

Nitrogen-containing heterocyclic drug products approved by the FDA in 2023. European Journal of Medicinal Chemistry. (2024). Link

-

Applications of High Throughput Chemistry to Medicinal Chemistry (Photo-Minisci Optimization). ACS Symposium Series. (2022). Link

-

A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape. Journal of Medicinal Chemistry. (2025). Link

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. (2023). Link

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Communications. (2023). Link[2]

Sources

A Comparative Analysis of 2,5-Dihydrothiophene and Tetrahydrothiophene for the Research Scientist

An In-depth Technical Guide to the Chemical Properties, Reactivity, and Synthetic Applications of Two Preeminent Sulfur-Containing Heterocycles

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive comparative analysis of the chemical properties, reactivity, and synthetic utility of 2,5-dihydrothiophene and its saturated counterpart, tetrahydrothiophene. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of how the presence or absence of a single double bond profoundly influences the behavior of these five-membered sulfur heterocycles. Through a detailed examination of their structural attributes, spectroscopic signatures, and reactivity profiles, this guide aims to equip the reader with the knowledge necessary to strategically select and employ these versatile building blocks in complex synthetic endeavors. Key experimental protocols are detailed, and reaction mechanisms are elucidated to provide a practical and theoretically grounded resource.

Introduction: A Tale of Two Thiophenes

The thiophene family of sulfur-containing heterocycles holds a prominent place in the landscape of organic chemistry, with its members serving as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among this family, 2,5-dihydrothiophene and tetrahydrothiophene represent two fundamental structures that, while closely related, exhibit distinct chemical personalities.[3][4] 2,5-Dihydrothiophene, a partially unsaturated heterocycle, possesses a unique combination of a thioether and an alkene functional group within a cyclic framework.[5] In contrast, tetrahydrothiophene (THT), also known as thiophane, is a fully saturated cyclic thioether.[1] This seemingly subtle structural difference—the presence of a C=C double bond—is the linchpin that dictates their divergent reactivity and, consequently, their applications in synthesis. This guide will explore these differences in detail, providing the practicing scientist with the insights needed to harness the specific attributes of each molecule.

Structural and Physical Properties: A Comparative Overview

The fundamental difference in the electronic structure of 2,5-dihydrothiophene and tetrahydrothiophene gives rise to notable variations in their physical properties.

| Property | 2,5-Dihydrothiophene | Tetrahydrothiophene |

| Molecular Formula | C4H6S[5] | C4H8S[1] |

| Molecular Weight | 86.16 g/mol [6] | 88.17 g/mol [7] |

| Boiling Point | 122.4°C[5] | 119-121°C[4][8] |

| Melting Point | -49.3°C[5] | -96°C[4] |

| Density | ~0.972 g/mL[5] | ~0.997 g/mL[4] |

The presence of sp2-hybridized carbons in the double bond of 2,5-dihydrothiophene results in a more planar ring structure compared to the puckered conformation of tetrahydrothiophene.[9] This has implications for their interaction with other molecules and their packing in the solid state, as reflected in their differing melting points.

Spectroscopic Characterization: Fingerprinting the Molecules

The distinct structural features of 2,5-dihydrothiophene and tetrahydrothiophene are readily discernible through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2,5-dihydrothiophene is characterized by signals in the olefinic region (due to the C=C bond) and the allylic region. In contrast, the spectrum of tetrahydrothiophene displays signals only in the aliphatic region, corresponding to the methylene protons adjacent to the sulfur atom and to each other.[10][11]

¹³C NMR: The carbon NMR spectrum of 2,5-dihydrothiophene shows distinct signals for the sp2 carbons of the double bond, which are absent in the spectrum of tetrahydrothiophene.[6][12] The chemical shifts of the carbons adjacent to the sulfur atom also differ between the two compounds due to the influence of the double bond's electron density.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra of these two compounds is the presence of a C=C stretching vibration for 2,5-dihydrothiophene, typically appearing in the region of 1600-1680 cm⁻¹. This peak is absent in the spectrum of tetrahydrothiophene. Both molecules will exhibit C-H stretching vibrations and C-S stretching vibrations.[13][14]

Mass Spectrometry (MS)

The mass spectra of both compounds show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns, however, can differ. 2,5-dihydrothiophene may undergo retro-Diels-Alder-type fragmentation, while tetrahydrothiophene fragmentation is dominated by the loss of small neutral molecules like ethylene.[7][15][16]

Chemical Reactivity: A Study in Contrasts

The divergent reactivity of 2,5-dihydrothiophene and tetrahydrothiophene is a direct consequence of their distinct functional groups.

Reactions at the Sulfur Atom: Oxidation

Both molecules can be oxidized at the sulfur atom to form the corresponding sulfoxides and sulfones. However, the reaction conditions and the properties of the resulting products can vary.

The oxidation of tetrahydrothiophene is a straightforward process that yields tetrahydrothiophene-1-oxide and subsequently tetrahydrothiophene-1,1-dioxide (sulfolane), a widely used aprotic polar solvent.[4][17]

The oxidation of 2,5-dihydrothiophene also proceeds to the sulfoxide and sulfone.[18] The resulting 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene) is a valuable synthetic intermediate, notably as a precursor to 1,3-butadiene via a cheletropic extrusion of sulfur dioxide.[9][19]

Experimental Protocol: Oxidation of Tetrahydrothiophene to Tetrahydrothiophene-1-oxide

This protocol describes a common method for the selective oxidation of tetrahydrothiophene to its corresponding sulfoxide using hydrogen peroxide.

-

Materials:

-

Tetrahydrothiophene

-

30% Hydrogen peroxide (H₂O₂)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrothiophene in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled, stirring solution.

-

Allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC or GC-MS.

-

Once the reaction is complete, perform an aqueous workup to remove any unreacted hydrogen peroxide.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tetrahydrothiophene-1-oxide.

-

Purify the product by distillation or chromatography as needed.

-

Diagram: Oxidation of Tetrahydrothiophene

Caption: Oxidation pathway of tetrahydrothiophene.

Reactions Involving the Double Bond of 2,5-Dihydrothiophene

The alkene functionality in 2,5-dihydrothiophene opens up a rich field of reactivity not available to its saturated counterpart.

The double bond of 2,5-dihydrothiophene can be readily reduced to yield tetrahydrothiophene. This reaction is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C).[18][20]

Experimental Protocol: Hydrogenation of 2,5-Dihydrothiophene

This protocol outlines a standard procedure for the catalytic hydrogenation of 2,5-dihydrothiophene.

-

Materials:

-

2,5-Dihydrothiophene

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2,5-dihydrothiophene in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (or maintain a hydrogen atmosphere with a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to obtain tetrahydrothiophene.

-

Diagram: Hydrogenation of 2,5-Dihydrothiophene

Caption: Catalytic hydrogenation of 2,5-dihydrothiophene.

The electron-rich double bond of 2,5-dihydrothiophene is susceptible to attack by electrophiles, leading to a variety of addition products. This reactivity is absent in tetrahydrothiophene.

2,5-Dihydrothiophene can participate as a dienophile in Diels-Alder reactions, although its reactivity is generally lower than that of more activated alkenes.[15]

Applications in Drug Development and Organic Synthesis

Both 2,5-dihydrothiophene and tetrahydrothiophene are valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Tetrahydrothiophene is a well-established intermediate in the pharmaceutical industry.[1][8][21] Its derivatives are found in a range of bioactive molecules.[4][17] For instance, the tetrahydrothiophene motif is present in the antibiotic albomycin and the essential vitamin biotin.[4]